(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Purity Specification Quality Control Chemical Procurement

Sourcing chiral pyrrolidine intermediates with inconsistent enantiomeric purity jeopardizes your drug discovery timelines. (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine (CAS 109384-24-9) is precisely the single-isomer building block specified in patent WO-2021165927-A1 for synthesizing bioactive 2-cyanopyrrolidine derivatives. - The defined (2S,4R) stereochemistry ensures the correct 3D architecture of your final pharmaceutical candidate; its enantiomer (CAS 1613482-41-9) cannot substitute. - Three orthogonal functional groups (Boc-amine, carbamoyl, hydroxyl) enable versatile library diversification. - Supplied with verified chiral purity to streamline analytical method calibration and eliminate downstream synthesis failures.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 109384-24-9
Cat. No. B187850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
CAS109384-24-9
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)N)O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1
InChIKeyISGKNURQVBUGBO-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine


(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine (CAS 109384-24-9) is a chiral pyrrolidine building block featuring a Boc-protected amine, a primary carbamoyl group, and a hydroxyl group with defined (2S,4R) stereochemistry [1]. This specific stereochemical configuration is critical for its role as an intermediate in the synthesis of enantiomerically pure pharmaceutical compounds, as documented in patent literature [2]. Its molecular weight is 230.26 g/mol with the molecular formula C10H18N2O4 [1].

Why the Correct (2S,4R) Isomer Matters


Generic substitution of this compound with its enantiomer, (2R,4S)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine (CAS 1613482-41-9), or other stereoisomers is not feasible in stereospecific synthetic routes. The specific (2S,4R) configuration is a prerequisite for generating the desired three-dimensional shape of downstream pharmaceutical candidates, such as those described in patent WO-2021165927-A1 [1]. Utilizing an incorrect isomer would lead to the synthesis of the wrong enantiomer of the final drug molecule, which would have different and potentially deleterious biological activity. Therefore, verification of chiral purity and identity against a defined standard is non-negotiable for ensuring synthetic success and regulatory compliance.

Specifications & Comparative Evidence


Minimum Purity Specification

Multiple reputable chemical vendors offer (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine with a specified minimum purity of 97% as determined by High-Performance Liquid Chromatography (HPLC) . One vendor specifies a minimum purity of 98% (HPLC) with a maximum water content of 0.5% [1]. This serves as a procurement baseline against which alternative suppliers can be evaluated.

Purity Specification Quality Control Chemical Procurement

Stereochemical Identity vs. Enantiomer

The compound is unambiguously identified as the (2S,4R)-enantiomer. Its enantiomer, (2R,4S)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine, is a distinct chemical entity with the CAS number 1613482-41-9, which is sometimes listed as a pharmaceutical impurity standard . This distinct CAS registration for the opposite enantiomer underscores that the two compounds are not interchangeable.

Chiral Synthesis Enantiomeric Purity Stereochemistry

Patent-Documented Synthetic Intermediate

This compound is explicitly cited as a synthetic intermediate in the development of novel 2-cyanopyrrolidine derivatives disclosed in patent WO-2021165927-A1 [1]. Its value is derived from its functional groups (Boc-protected amine, carbamoyl, hydroxyl) which are used in subsequent synthetic transformations.

Medicinal Chemistry Synthetic Intermediate Process Chemistry

Key Applications of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine


Key Starting Material in Patented Synthesis

Used as a building block for the synthesis of 2-cyanopyrrolidine derivatives, as detailed in patent WO-2021165927-A1 [1]. This application demands high chemical and enantiomeric purity to ensure the success of subsequent reaction steps.

Analytical Reference Standard

Serves as a standard for calibrating analytical methods, such as HPLC or chiral chromatography, to detect and quantify related substances or the presence of its enantiomeric impurity (CAS 1613482-41-9) in drug substance batches.

Multifunctional Scaffold for Medicinal Chemistry

The compound's Boc-protected amine, carbamoyl, and hydroxyl groups provide three distinct handles for chemical modification, enabling its use in the generation of diverse chemical libraries in drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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